1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine
Overview
Description
1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine is a chemical compound characterized by its bromine and nitro functional groups attached to a benzyl ring, which is further connected to a piperazine ring with an ethyl substituent
Synthetic Routes and Reaction Conditions:
Bromination and Nitration: The synthesis of this compound typically begins with the bromination of benzene to form 2-bromobenzene, followed by nitration to introduce the nitro group at the meta position, resulting in 2-bromo-5-nitrobenzene.
Piperazine Formation: The bromo-nitrobenzene is then reacted with ethyl piperazine to form the final compound through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production involves scaling up the above synthetic routes, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation to form nitroso compounds or further oxidized products.
Reduction: The nitro group can be reduced to an amine, resulting in the formation of 1-(2-bromo-5-aminobenzyl)-4-ethylpiperazine.
Substitution: The bromine atom can be substituted with other groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI) are used, often with elevated temperatures.
Major Products Formed:
Nitroso Compounds: Resulting from the oxidation of the nitro group.
Amines: Formed by the reduction of the nitro group.
Substituted Bromobenzene Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of bromine and nitro groups with biological macromolecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine exerts its effects depends on its molecular targets and pathways. The bromine and nitro groups can interact with various biological targets, such as enzymes and receptors, leading to specific biochemical reactions. The exact mechanism may vary depending on the context of its application.
Comparison with Similar Compounds
1-(2-Bromo-4-nitrobenzyl)-4-ethylpiperazine: Similar structure but with the nitro group at a different position on the benzene ring.
1-(2-Bromo-5-nitrobenzyl)-3-ethylpiperazine: Similar structure but with the ethyl group at a different position on the piperazine ring.
Uniqueness: 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[(2-bromo-5-nitrophenyl)methyl]-4-ethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O2/c1-2-15-5-7-16(8-6-15)10-11-9-12(17(18)19)3-4-13(11)14/h3-4,9H,2,5-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEONMZIFGQOTGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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